3-methyl-6-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridazine
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Overview
Description
3-methyl-6-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring substituted with a pyrazolylphenylsulfonylpiperidinylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridazine typically involves multiple steps, starting with the preparation of the pyridazine core. The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or dicarboxylic acids. The pyrazolylphenylsulfonylpiperidinylmethoxy group is then introduced through a series of substitution reactions, often involving the use of sulfonyl chlorides and piperidine derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-methyl-6-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-6-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridazine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds such as 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide.
Pyridazine Derivatives: Compounds like 3-methyl-1-phenyl-1H-pyrazol-5-ols.
Uniqueness
3-methyl-6-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-methyl-6-[[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-16-3-8-20(23-22-16)28-15-17-9-13-24(14-10-17)29(26,27)19-6-4-18(5-7-19)25-12-2-11-21-25/h2-8,11-12,17H,9-10,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVKTZTWTXPDGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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